molecular formula C7H2Cl3N3 B12999582 2,3,5-Trichloropyrido[2,3-d]pyridazine

2,3,5-Trichloropyrido[2,3-d]pyridazine

Cat. No.: B12999582
M. Wt: 234.5 g/mol
InChI Key: WZJMQNDICLQFDF-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyrido[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C7H2Cl3N3. It is a derivative of pyridazine, characterized by the presence of three chlorine atoms at positions 2, 3, and 5 on the pyrido[2,3-d]pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine. One common method includes the reaction of pyrido[2,3-d]pyridazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trichloropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloropyrido[2,3-d]pyridazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: The compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects. .

Comparison with Similar Compounds

2,3,5-Trichloropyrido[2,3-d]pyridazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,5-trichloropyrido[2,3-d]pyridazine

InChI

InChI=1S/C7H2Cl3N3/c8-4-1-3-5(12-7(4)10)2-11-13-6(3)9/h1-2H

InChI Key

WZJMQNDICLQFDF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)C=NN=C2Cl

Origin of Product

United States

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